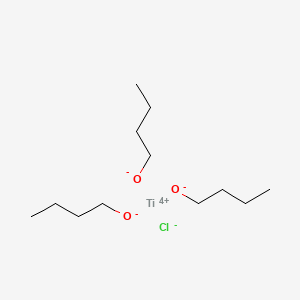
Titanium chloride tri-N-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butan-1-olate;titanium(4+);chloride typically involves the reaction of titanium tetrachloride with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_4 + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of butan-1-olate;titanium(4+);chloride involves the use of large-scale reactors where titanium tetrachloride is reacted with butanol. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Titanium chloride tri-N-butoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and butanol.
Ester Exchange Reactions: Involves the exchange of butanol with other alcohols.
Condensation Reactions: Acts as a catalyst in condensation reactions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Ester Exchange: Other alcohols such as methanol or ethanol are used, and the reaction is carried out under reflux conditions.
Condensation: Various organic compounds are used, and the reaction conditions depend on the specific condensation reaction being catalyzed.
Major Products Formed
Hydrolysis: Titanium dioxide and butanol.
Ester Exchange: New esters and butanol.
Condensation: Various organic compounds depending on the specific reaction.
Scientific Research Applications
Titanium chloride tri-N-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials and coatings.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of heat-resistant paints, adhesives, and coatings
Mechanism of Action
The mechanism of action of butan-1-olate;titanium(4+);chloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with electron-rich species, such as nucleophiles, to form stable complexes. This interaction enhances the reactivity of the nucleophiles, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutyl titanate
- Titanium(IV) n-butoxide
- Titanium(IV) tetra-n-butoxide
Uniqueness
Titanium chloride tri-N-butoxide is unique due to its specific combination of butanol and titanium, which imparts distinct properties such as improved adhesion and catalytic activity. Compared to other similar compounds, it offers better performance in certain applications, such as heat-resistant paints and cross-linking agents .
Properties
CAS No. |
4200-76-4 |
|---|---|
Molecular Formula |
C12H27ClO3Ti |
Molecular Weight |
302.66 g/mol |
IUPAC Name |
butan-1-olate;titanium(4+);chloride |
InChI |
InChI=1S/3C4H9O.ClH.Ti/c3*1-2-3-4-5;;/h3*2-4H2,1H3;1H;/q3*-1;;+4/p-1 |
InChI Key |
APKYUQFPWXLNFH-UHFFFAOYSA-M |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


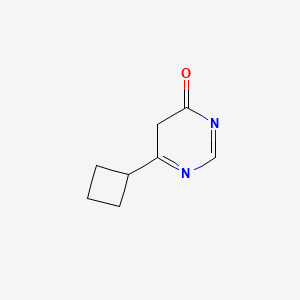
![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)


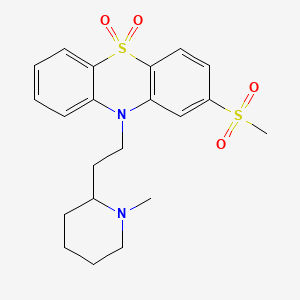
![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)
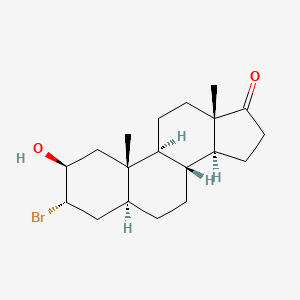

![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)
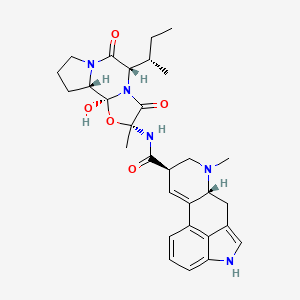
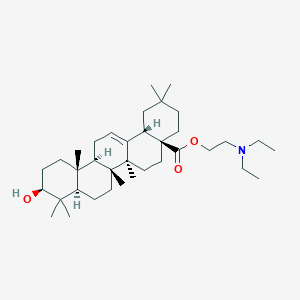
![[8]Cycloparaphenylene](/img/structure/B1494080.png)
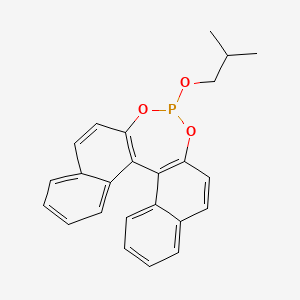
![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)
